Pentaerythritol dioleate

概要

説明

Pentaerythritol dioleate is an ester derived from pentaerythritol and oleic acid. It is a versatile compound widely used in various industrial applications due to its unique chemical properties. This compound is known for its excellent lubricating properties, making it a valuable component in the formulation of lubricants, plasticizers, and other specialty chemicals.

準備方法

Synthetic Routes and Reaction Conditions: Pentaerythritol dioleate is typically synthesized through an esterification reaction between pentaerythritol and oleic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under controlled temperature and pressure conditions. The mole ratio of oleic acid to pentaerythritol is usually maintained at approximately 4:1. The reaction mixture is heated to around 210°C under a vacuum to facilitate the removal of water and drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored to ensure optimal yield and purity of the product. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products.

化学反応の分析

Types of Reactions: Pentaerythritol dioleate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of epoxides or hydroxylated products, while reduction can yield alcohols or alkanes.

科学的研究の応用

Applications in Scientific Research

1. Chemistry:

- Precursor in Synthesis: Pentaerythritol dioleate serves as a precursor for synthesizing various chemical compounds.

- Reagent in Organic Reactions: It is utilized in organic chemistry for its reactivity and ability to participate in various reactions such as oxidation, reduction, and substitution.

2. Biology:

- Biological Assays: The compound is used in formulating biological assays due to its compatibility with biological systems.

- Cell Culture Media: It acts as a component in cell culture media, enhancing growth conditions for cells .

3. Medicine:

- Drug Delivery Systems: Its biocompatibility makes it a candidate for drug delivery systems, where it can facilitate the transport of therapeutic agents.

- Lubricants in Medical Devices: this compound is explored for use as a lubricant in various medical devices due to its favorable properties .

Industrial Applications

This compound finds extensive use in industrial applications:

- Lubricants: Its excellent lubricating properties make it a key component in formulating high-performance lubricants for machinery and automotive applications.

- Plasticizers: It is used as a plasticizer in the production of flexible plastics, improving their workability and durability .

- Biolubricants: Research indicates that derivatives of this compound can serve as effective biolubricants, showing promising results in reducing friction under specific conditions .

Case Studies

1. Biolubricant Research:

A study assessed the lubrication properties of fatty acid esters, including this compound derivatives. Results indicated that PDO could outperform traditional lubricants under specific conditions due to its unique chemical structure, making it suitable for high-performance applications .

2. Cell Culture Applications:

Research highlighted the effectiveness of this compound as an additive in cell culture media. Its incorporation improved cell viability and growth rates, showcasing its potential in biotechnological applications .

作用機序

The mechanism of action of pentaerythritol dioleate involves its interaction with various molecular targets and pathways. As a lubricant, it reduces friction between surfaces by forming a thin film that prevents direct contact. This film formation is facilitated by the ester functional groups, which interact with the surfaces and provide a smooth, slippery layer. In biological systems, this compound can interact with cell membranes and proteins, potentially affecting their function and stability.

類似化合物との比較

Pentaerythritol Tetraoleate: Similar to pentaerythritol dioleate but with four oleate groups instead of two.

Pentaerythritol Triacetate: An ester of pentaerythritol with three acetate groups.

Trimethylolpropane Trioleate: An ester derived from trimethylolpropane and oleic acid.

Comparison: this compound is unique due to its specific esterification with two oleic acid molecules, providing a balance between hydrophobic and hydrophilic properties. This makes it particularly effective as a lubricant and plasticizer compared to its counterparts, which may have different esterification patterns and thus different physical and chemical properties .

生物活性

Pentaerythritol dioleate (PDO) is an ester derived from pentaerythritol and oleic acid, noted for its versatile applications in various fields, including biology and medicine. This article delves into the biological activity of PDO, exploring its synthesis, mechanisms of action, and potential applications through a review of diverse research findings.

Overview

This compound is primarily synthesized through the esterification of pentaerythritol with oleic acid, typically using acid catalysts such as sulfuric acid or non-acidic catalysts like tin oxide . The compound exhibits excellent lubricating properties, making it valuable in industrial applications and potentially beneficial in biological contexts.

Synthesis

The synthesis of PDO can be achieved via different methods, each affecting the purity and yield of the final product. The most common method involves the following steps:

- Esterification Reaction : The reaction between pentaerythritol and oleic acid is conducted under controlled temperature and pressure conditions. The typical mole ratio is approximately 4:1 (oleic acid to pentaerythritol) at temperatures around 210°C .

- Catalysts : Various catalysts have been explored, including:

Table 1: Summary of Synthesis Methods for PDO

| Method | Catalyst Type | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Acid Catalysis | Sulfuric Acid | 210 | High | Commonly used method |

| Non-Acidic Catalysis | Tin Oxide | 140-190 | Moderate | Reduces side reactions |

| Non-Acidic Catalysis | Zinc Oxide | 140-190 | High | Improved color quality |

This compound exhibits several biological activities primarily linked to its lubricating properties and interaction with cellular components:

- Lubrication : PDO forms a thin film that reduces friction between surfaces, which can be beneficial in medical devices where smooth operation is critical.

- Cell Interaction : The ester functional groups in PDO may interact with cell membranes and proteins, potentially influencing their stability and function. This interaction can affect cellular processes and signaling pathways .

Applications in Biological Research

PDO has been investigated for various applications in biological assays and as a component in cell culture media. Its properties make it suitable for:

- Drug Delivery Systems : Due to its biocompatibility and ability to form stable emulsions, PDO is being explored as a carrier for drug delivery .

- Biolubricants : Research indicates that PDO derivatives may serve as effective biolubricants due to their favorable viscosity and melting point characteristics .

Case Studies

Several studies have highlighted the potential of PDO in various applications:

-

Biolubricant Research :

- A study assessed the lubrication properties of fatty acid esters, including PDO derivatives, demonstrating their effectiveness in reducing friction under specific conditions. The results indicated that PDO could outperform traditional lubricants in certain scenarios due to its unique chemical structure .

- Cell Culture Applications :

特性

CAS番号 |

25151-96-6 |

|---|---|

分子式 |

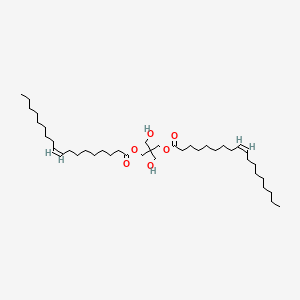

C41H76O6 |

分子量 |

665.0 g/mol |

IUPAC名 |

[2,2-bis(hydroxymethyl)-3-octadec-9-enoyloxypropyl] octadec-9-enoate |

InChI |

InChI=1S/C41H76O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(44)46-37-41(35-42,36-43)38-47-40(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,42-43H,3-16,21-38H2,1-2H3 |

InChIキー |

BJXXCOMGRRCAGN-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)(CO)COC(=O)CCCCCCCC=CCCCCCCCC |

異性体SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/CCCCCCCC)(CO)CO |

正規SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)(CO)COC(=O)CCCCCCCC=CCCCCCCCC |

Key on ui other cas no. |

25151-96-6 |

物理的記述 |

Liquid; Other Solid |

同義語 |

pentol |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。